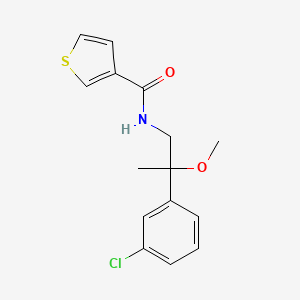

N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(3-chlorophenyl)-2-methoxypropyl)thiophene-3-carboxamide” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds often involves lithiation reactions . For instance, the synthesis of “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” was carried out using three successive direct lithiations and a bromination reaction starting from thiophene . The reactions were carried out at -78°C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .科学的研究の応用

Synthesis Techniques and Molecular Interactions

Synthesis and Photochemistry : The synthesis of benzofuro-and benzothieno-phenanthridones through a twofold photochemical dehydrocyclization reaction showcases the chemical versatility of related carboxamides. These compounds were synthesized and subjected to UV oxidative irradiation, leading to the isolation of specific phenanthridinones, demonstrating the compound's utility in complex organic synthesis processes (Karminski-Zamola & Bajić, 1989).

Dearomatising Rearrangements : Thiophene-3-carboxamides with specific substituents undergo dearomatising cyclisation upon treatment with lithiated agents, leading to the formation of novel cyclic compounds. This demonstrates the compound's role in facilitating significant structural transformations in organic chemistry (Clayden, Turnbull, Helliwell, & Pinto, 2004).

Fluorescence Quenching Studies : Investigations into the fluorescence quenching of carboxamides by various agents in different solvents have provided insights into the mechanisms of molecular interactions. These studies highlight the compound's utility in understanding quenching mechanisms and the influence of solvent environments on such processes (Patil et al., 2013).

Polymerization and Material Science Applications

- Electrochemically Polymerized Derivatives : Research on the polymerization of terthiophene derivatives with aromatic substituents indicates the influence of these substituents on the polymerizability and properties of the resulting polymers. Such studies are crucial for developing new materials with tailored electrical properties (Visy, Lukkari, & Kankare, 1994).

Bioactivity and Medicinal Chemistry

- Anti-Inflammatory and Antioxidant Activity : The synthesis and screening of acid chloride derivatives of similar compounds for in vitro anti-inflammatory and antioxidant activities have shown promise compared to standard drugs like ibuprofen and ascorbic acid. This highlights the potential medicinal applications of these compounds in treating inflammation and oxidative stress (Kumar, Anupama, & Khan, 2008).

将来の方向性

Thiophene and its derivatives have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

作用機序

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular function .

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of biological effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they can induce various molecular and cellular changes .

特性

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO2S/c1-15(19-2,12-4-3-5-13(16)8-12)10-17-14(18)11-6-7-20-9-11/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBKMSBGKSGBSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CSC=C1)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2933046.png)

![4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/no-structure.png)

![N-benzyltricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B2933053.png)

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2933057.png)